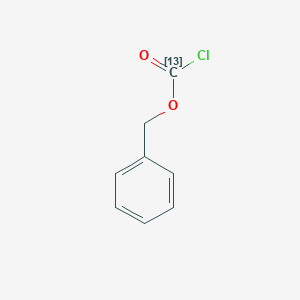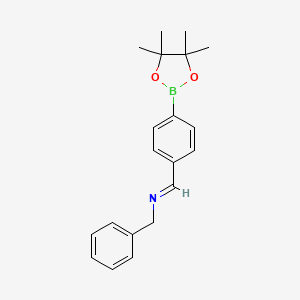
Benzyl (~13~C)carbonochloridate
Overview
Description
Benzyl (~13~C)carbonochloridate, also known as benzyl chloroformate, is a chemical compound with the formula C8H7ClO2. It is the benzyl ester of chloroformic acid and can be described as the chloride of the benzyloxycarbonyl group. In its pure form, it is a water-sensitive, oily, colorless liquid, although impure samples usually appear yellow. It possesses a characteristic pungent odor and degrades in contact with water .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl (~13~C)carbonochloridate is typically prepared in the laboratory by treating benzyl alcohol with phosgene. The reaction can be represented as follows:
PhCH2OH+COCl2→PhCH2OC(O)Cl+HCl
Phosgene is used in excess to minimize the production of the carbonate (PhCH2O)2C=O . The use of phosgene gas in the lab preparation carries significant health hazards and has been implicated in chronic pulmonary diseases .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory methods but are conducted on a larger scale with appropriate safety measures to handle phosgene gas. The process involves the continuous feeding of benzyl alcohol and phosgene into a reaction vessel, with careful control of temperature and pressure to ensure optimal yield and safety .
Chemical Reactions Analysis
Types of Reactions
Benzyl (~13~C)carbonochloridate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form carbamates, which are used as protecting groups in organic synthesis.
Hydrolysis: It degrades in the presence of water to form benzyl alcohol and carbon dioxide.
Common Reagents and Conditions
Amines: React with this compound to form carbamates.
Water: Causes hydrolysis of the compound.
Major Products Formed
Carbamates: Formed from the reaction with amines.
Benzyl Alcohol and Carbon Dioxide: Formed from hydrolysis.
Scientific Research Applications
Benzyl (~13~C)carbonochloridate is widely used in scientific research and industrial applications, including:
Mechanism of Action
The primary mechanism of action of benzyl (~13~C)carbonochloridate involves the formation of a covalent bond with the nucleophilic sites of amines, resulting in the formation of carbamates. This reaction suppresses the nucleophilic and basic properties of the amine group, thereby protecting it during subsequent synthetic steps .
Comparison with Similar Compounds
Similar Compounds
Phenyl Chloroformate: Similar in structure but with a phenyl group instead of a benzyl group.
N-(Benzyloxycarbonyloxy)succinimide: Another compound used for introducing the benzyloxycarbonyl protecting group.
Uniqueness
Benzyl (~13~C)carbonochloridate is unique due to its specific use in protecting amine groups during peptide synthesis. Its ability to form stable carbamates makes it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
benzyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2/i8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDAJNMJOMSNEV-VJJZLTLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[13C](=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745947 | |
| Record name | Benzyl (~13~C)carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173019-35-6 | |
| Record name | Benzyl (~13~C)carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173019-35-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Methylphenyl)-2,4-diaza-3-boratricyclo-[7.3.1.0{5,13}]trideca-1(13),5,7,9,11-pentaene](/img/structure/B1528039.png)

![tert-butyl (3aR,6aR)-3a,6a-difluoro-3-oxo-1,2,4,6-tetrahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B1528046.png)
![tert-butyl 3-(hydroxymethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1528047.png)


![7-Azaspiro[3.5]nonane hydrochloride](/img/structure/B1528051.png)


![3-Benzyloxy-6-methyl-pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B1528055.png)
![tert-Butyl 3-hydroxy-6,6-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate](/img/structure/B1528056.png)

![3-Oxo-1-oxa-7-aza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester](/img/structure/B1528060.png)

